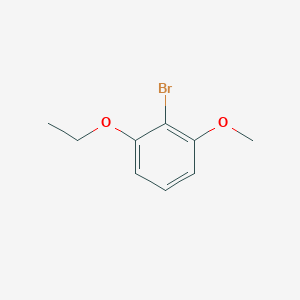

2-Bromo-1-ethoxy-3-methoxybenzene

Description

2-Bromo-1-ethoxy-3-methoxybenzene is a substituted benzene derivative featuring bromine, ethoxy, and methoxy groups at positions 2, 1, and 3, respectively. For example, brominated methoxybenzenes are commonly employed in cross-coupling reactions, pharmaceutical intermediates, and agrochemical synthesis .

Properties

IUPAC Name |

2-bromo-1-ethoxy-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-3-12-8-6-4-5-7(11-2)9(8)10/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSJMNXJABVGMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 1-ethoxy-3-methoxybenzene, where the methoxy group acts as a stronger directing group than the ethoxy group. Treatment with a strong base, such as n-butyllithium (n-BuLi), in tetrahydrofuran (THF) at low temperatures (-65°C to -78°C) generates a lithium intermediate at the ortho position relative to the methoxy group. Subsequent quenching with 1,2-dibromotetrafluoroethane introduces the bromine atom.

Key steps :

-

Lithiation :

-

Bromination :

Yield and Purity Optimization

-

Yield : 78.4% (isolated)

-

Scalability : Demonstrated at 500g scale with consistent results.

Table 1 : Critical Parameters for Directed Lithiation-Bromination

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Lithiation temperature | -65°C | Prevents side reactions |

| Solvent | THF | Enhances intermediate stability |

| Electrophile | 1,2-Dibromotetrafluoroethane | Ensures regioselectivity |

| Quenching method | Gradual warming to RT | Minimizes decomposition |

Alternative Synthetic Routes

While directed lithiation is the most efficient method, alternative pathways have been explored for specific applications.

Electrophilic Aromatic Bromination

Electrophilic bromination using Br₂ or N-bromosuccinimide (NBS) is theoretically feasible but limited by poor regioselectivity. The methoxy group directs electrophiles to the ortho/para positions, but competition with the ethoxy group complicates product isolation.

Table 2 : Comparison of Electrophilic Bromination Agents

| Reagent | Conditions | Regioselectivity | Yield (%) |

|---|---|---|---|

| Br₂ | FeBr₃, CH₂Cl₂, 0°C | Mixed | <30 |

| NBS | AIBN, CCl₄, reflux | Ortho-dominated | 45 |

Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could assemble the benzene ring from brominated precursors. However, this method is less practical due to the need for pre-functionalized starting materials.

Example pathway :

-

Synthesis of 3-ethoxy-4-methoxyphenylboronic acid.

-

Coupling with 2-bromoiodobenzene under Pd catalysis.

-

Challenges: Competing homocoupling and low efficiency.

Industrial Production Considerations

Scalable synthesis of this compound requires addressing solvent recovery, waste management, and cost-effectiveness.

Solvent Recycling

-

THF recovery via distillation reduces costs and environmental impact.

-

Ethyl acetate extraction layers are reused after drying.

Byproduct Management

-

Lithium salts are neutralized with aqueous NH₄Cl.

-

Brominated byproducts are isolated via fractional distillation.

Comparative Analysis of Methods

Table 3 : Method Comparison for this compound Synthesis

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethoxy-3-methoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The ethoxy and methoxy groups can be oxidized or reduced under specific conditions.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products Formed

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.

Reduction: Formation of corresponding alcohols or alkanes.

Coupling: Formation of biaryl compounds or other complex organic molecules.

Scientific Research Applications

2-Bromo-1-ethoxy-3-methoxybenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents.

Material Science: Used in the synthesis of novel materials with specific properties.

Chemical Biology: Employed in the study of biological pathways and mechanisms

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethoxy-3-methoxybenzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted product . In biological systems, the specific mechanism would depend on the target and the nature of the interaction, which could involve binding to proteins or enzymes and modulating their activity.

Comparison with Similar Compounds

Structural Analogs with Methoxy and Bromo Substituents

Key structural analogs include:

| Compound Name | CAS No. | Substituents (Positions) | Molecular Formula | Key Differences from Target Compound |

|---|---|---|---|---|

| 1-Bromo-4-methoxy-2-methylbenzene | 27060-75-9 | Br (1), CH₃ (2), OCH₃ (4) | C₈H₉BrO | Methyl instead of ethoxy at position 1 |

| 2-Bromo-5-methoxy-1,3-dimethylbenzene | 6267-34-1 | Br (2), OCH₃ (5), CH₃ (1,3) | C₉H₁₁BrO | Additional methyl groups at positions 1 and 3 |

| 1-Bromo-3-methoxy-2-methylbenzene | 31804-36-1 | Br (1), OCH₃ (3), CH₃ (2) | C₈H₉BrO | Methyl at position 2 instead of ethoxy |

Key Findings :

- Methyl-substituted analogs (e.g., 27060-75-9) exhibit reduced solubility in polar solvents due to hydrophobic effects, whereas ethoxy/methoxy combinations may enhance solubility in alcohols .

Halogenated Methoxybenzenes with Mixed Substituents

The compound 1-Bromo-2-iodo-3-methoxybenzene (CAS 450412-22-3) provides insights into halogen reactivity:

- Iodine vs. Bromine : Iodo groups are more reactive in Ullmann or Suzuki-Miyaura couplings due to weaker C–I bonds compared to C–Br bonds. This suggests that 2-Bromo-1-ethoxy-3-methoxybenzene may require harsher reaction conditions (e.g., higher temperatures or stronger catalysts) for cross-coupling .

- Applications : Brominated analogs are preferred in pharmaceutical synthesis for their balance of reactivity and stability, while iodo derivatives are niche intermediates for high-yield reactions .

Q & A

Q. Table 1: Typical Reaction Parameters

| Reagent | Catalyst | Temperature | Yield Range |

|---|---|---|---|

| 0–25°C | 60–75% | ||

| 25–40°C | 50–65% |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- : Identify substituent positions via coupling patterns. For example, aromatic protons show splitting due to adjacent substituents (e.g., methoxy and ethoxy groups) .

- : Assign carbons using DEPT-135 to distinguish CH, CH, and quaternary carbons. The bromine atom causes deshielding of the adjacent carbon (~125–135 ppm) .

- GC-MS : Confirm molecular ion peaks () and fragmentation patterns (e.g., loss of ) .

Advanced: How can contradictions in crystallographic data for this compound be resolved?

Methodological Answer:

Contradictions in bond lengths or angles may arise from twinned crystals or disorder . Use:

- SHELX suite (e.g., SHELXL for refinement): Apply restraints for disordered ethoxy/methoxy groups. Validate with R-factor convergence (<5%) and difference density maps .

- High-resolution synchrotron data : Resolve ambiguities in electron density, especially for bromine positions .

Advanced: What mechanistic insights explain its reactivity in cross-coupling reactions?

Methodological Answer:

The bromine atom acts as a leaving group in Suzuki or Ullmann couplings. Key considerations:

- Electronic effects : Electron-donating groups (ethoxy, methoxy) activate the ring but may deactivate the bromine site. Use Pd catalysts (e.g., ) with optimized ligands (e.g., XPhos) to enhance oxidative addition .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve catalyst stability.

- Side reactions : Competing ether cleavage (ethoxy/methoxy) can occur under strong bases; monitor via .

Advanced: How does steric hindrance from substituents influence its biological interactions?

Methodological Answer:

While direct biological data for this compound is limited, analogs (e.g., 1-bromo-3-(trifluoromethoxy)benzene) suggest:

- Steric effects : The ethoxy and methoxy groups may hinder binding to enzyme active sites. Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins .

- Lipophilicity : Calculate (≈2.5–3.0) to predict membrane permeability. Validate via HPLC retention times .

Advanced: How can continuous-flow reactors improve its synthesis scalability?

Methodological Answer:

- Microreactors : Enhance heat transfer for exothermic bromination steps, reducing side products. Achieve >90% conversion with residence times <10 minutes .

- In-line analytics : Use FTIR or UV-Vis for real-time monitoring.

Table 2: Flow Reactor Parameters

| Parameter | Optimal Range |

|---|---|

| Flow Rate | 0.5–2.0 mL/min |

| Temperature | 30–50°C |

| Residence Time | 5–15 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.